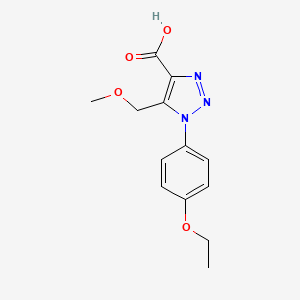

1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

The compound 1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to a class of 1,2,3-triazole-4-carboxylic acids, which are characterized by a triazole core substituted with carboxylic acid and diverse functional groups at positions 1 and 5. Key structural features include:

- Position 1: A 4-ethoxyphenyl group, contributing steric bulk and electronic effects.

- Position 5: A methoxymethyl group, which enhances solubility and modulates reactivity compared to formyl or alkyl substituents.

- Carboxylic acid group: Enables hydrogen bonding and coordination chemistry, relevant for biological or material applications.

This compound’s methoxymethyl group distinguishes it from the extensively studied 5-formyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibits ring-chain tautomerism (open aldehyde vs. cyclic hemiacetal forms) . However, the methoxymethyl substituent likely eliminates such tautomerism, favoring a single stable structure.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-3-20-10-6-4-9(5-7-10)16-11(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMSPTVMAUUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

Method:

The core triazole ring is synthesized via the CuAAC reaction between an azide and an alkyne derivative. The azide component is typically an aromatic azide, such as 4-ethoxyphenyl azide, while the alkyne precursor contains the methoxymethyl group.

- Catalysts: Copper(I) salts (e.g., CuSO₄ with sodium ascorbate as a reducing agent)

- Solvent: A mixture of tert-butanol and water or DMSO

- Temperature: Room temperature or slightly elevated (25–50°C)

- Time: 12–24 hours

Ar-N₃ + R-C≡CH → Ar-1,2,3-triazole-R

Where Ar-N₃ is 4-ethoxyphenyl azide, and R-C≡CH is a methoxymethyl-substituted alkyne.

Introduction of the Methoxymethyl Group at the 5-Position

Method:

The methoxymethyl group is introduced via nucleophilic substitution or through a pre-functionalized alkyne bearing the methoxymethyl moiety. Alternatively, a methylation step on the 5-position of the triazole ring can be performed using chloromethyl methyl ether or similar reagents under basic conditions.

- Reagents: Chloromethyl methyl ether or formaldehyde derivatives

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMSO

- Temperature: Reflux or room temperature, depending on reactivity

Note:

The regioselectivity of substitution at the 5-position is generally controlled by the electronic nature of the triazole ring and the reaction conditions.

Oxidation to the Carboxylic Acid

Method:

The methyl or formyl group at the 4-position is oxidized to the carboxylic acid using strong oxidants such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or via oxidative cleavage with tert-butyl hydroperoxide (TBHP).

- Oxidant: KMnO₄ or K₂Cr₂O₇ in aqueous base

- Solvent: Water or acetic acid

- Temperature: Mild heating (50–80°C)

- Duration: Several hours until complete oxidation

Alternative:

Use of milder oxidants like TEMPO with bleach (NaOCl) for selective oxidation.

Research Findings and Data

Recent studies have demonstrated efficient pathways for synthesizing similar triazole derivatives:

The synthesis described by MDPI highlights the importance of controlling tautomerism during oxidation and functionalization, ensuring the predominant formation of the desired carboxylic acid.

Notes on Optimization and Challenges

- Selectivity: Achieving regioselectivity in substitution at the 5-position is critical; electronic effects of substituents influence the reaction pathway.

- Tautomerism: As noted in recent research, tautomeric forms can complicate purification. Proper control of reaction conditions and purification techniques like chromatography are essential.

- Reaction Conditions: Mild conditions favor higher yields and purity, especially during oxidation steps to prevent over-oxidation or degradation.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, resulting in the formation of corresponding alcohols or amines.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The triazole moiety in this compound is significant in medicinal chemistry due to its pharmacological properties. Triazoles are often used in the development of antifungal agents and have been studied for their anticancer activities.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. The incorporation of the ethoxy and methoxymethyl groups enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Studies have shown that related compounds can inhibit the growth of various fungal strains, suggesting that this compound may also exhibit similar activity .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The structural modifications in 1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid may enhance its efficacy against specific cancer cell lines. Research has indicated that compounds with triazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .

Agricultural Applications

The compound's unique properties also make it a candidate for agricultural applications, particularly as a fungicide or pesticide.

Fungicide Development

Triazole compounds are widely used in agriculture as fungicides. The effectiveness of this compound against fungal pathogens could be explored further through field trials and laboratory studies. Its ability to disrupt fungal cell wall synthesis may provide a mechanism for its action against crop diseases .

Material Science

In material science, the synthesis of polymers incorporating triazole units has been studied for their enhanced thermal and mechanical properties.

Polymer Synthesis

Triazole-containing polymers exhibit improved thermal stability and mechanical strength compared to their non-triazole counterparts. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with specific properties suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-4-carboxylic acids are structurally diverse, with variations at positions 1 and 5 significantly altering their chemical and physical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons of Selected 1,2,3-Triazole-4-carboxylic Acids

Key Comparative Insights

Substituent Effects on Tautomerism :

- The formyl group at position 5 induces ring-chain tautomerism , as seen in 1-(4-ethoxyphenyl)-5-formyl-... acid, where the open aldehyde form dominates (80%) over the cyclic hemiacetal . This contrasts with 2-formylbenzoic acids, where cyclic tautomers prevail .

- Methoxymethyl, methyl, or ethyl groups eliminate tautomerism due to the absence of a reactive aldehyde, favoring structural stability .

Thermal Stability :

- Formyl-substituted triazoles (e.g., 5-formyl derivatives) undergo decarboxylation at 175°C , a hallmark of 1,2,3-triazole-4-carboxylic acids .

- Methyl or methoxymethyl substituents improve stability, with decomposition temperatures exceeding 200°C .

Synthetic Utility :

- Formyl derivatives serve as versatile intermediates for further functionalization (e.g., condensation reactions) .

- Methoxymethyl groups enhance solubility in polar solvents, making them advantageous for aqueous-phase reactions .

Biological and Material Applications :

- Methyl/ethyl derivatives (e.g., 5-Methyl-1-(4-methoxyphenyl)-... acid) are explored for antimicrobial activity due to their lipophilic nature .

- Formyl derivatives are used in metal coordination complexes, leveraging the aldehyde’s reactivity .

Research Findings and Implications

- Tautomerism Dynamics : The dominance of the open aldehyde form in 5-formyltriazoles (vs. cyclic forms in benzoic acids) highlights the triazole core’s electronic influence on equilibrium .

- Thermal Behavior : Decarboxylation in formyl derivatives limits their use in high-temperature applications but is advantageous for controlled-release systems .

- Structural Diversity : Substituent variation at position 1 (e.g., 4-ethoxyphenyl vs. pyridin-3-yl) tailors solubility and interaction with biological targets .

Biological Activity

1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained prominence in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infections. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 273.28 g/mol. The structure features a triazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 273.28 g/mol |

| CAS Number | 1049129-28-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in cancer progression and inflammation.

- Receptor Modulation : It can bind to several receptors, modulating their activity and influencing various signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage induction.

One study highlighted the antiproliferative effects of triazole derivatives on leukemia cell lines, showcasing their potential as anticancer agents comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound’s structural features may enhance its efficacy against various bacterial and fungal strains. Studies have noted that similar triazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, triazole derivatives have been investigated for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways .

Case Studies

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capacity of similar triazole compounds. The results showed that these compounds could effectively inhibit key enzymes associated with tumor growth and inflammatory responses.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.